molecular formula C8H9ClN2O2 B1390859 3-Carbamimidoylbenzoic acid hydrochloride CAS No. 42823-63-2

3-Carbamimidoylbenzoic acid hydrochloride

Cat. No. B1390859
CAS RN: 42823-63-2
M. Wt: 200.62 g/mol
InChI Key: CXEOLJZRKPZDRK-UHFFFAOYSA-N
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Description

3-Carbamimidoylbenzoic acid hydrochloride is a chemical compound with the molecular formula C8H9ClN2O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-Carbamimidoylbenzoic acid hydrochloride involves a reaction with sodium hydrogencarbonate and 4-guanidinobenzoyl chloride hydrochloride in a mixture of water and dioxane. The reaction mixture is adjusted to pH 7 with 1N HCl, to which is added 10% Pd-C. The mixture is stirred for one hour under a hydrogen atmosphere. The catalyst is filtered off and the filtrate is purified to afford the compound as a colorless amorphous solid product .


Molecular Structure Analysis

The molecular structure of 3-Carbamimidoylbenzoic acid hydrochloride consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 200.62 g/mol .


Physical And Chemical Properties Analysis

3-Carbamimidoylbenzoic acid hydrochloride is a solid at room temperature . It has a number of physicochemical properties, including a high GI absorption, no BBB permeance, and no inhibition of various cytochrome P450 enzymes . It has a Log Po/w (iLOGP) of 0.0, indicating its lipophilicity . Its water solubility is 0.396 mg/ml .

Scientific Research Applications

Corrosion Inhibition

  • 3-Hydroxybenzoic Acid as a Corrosion Inhibitor : 3-Hydroxybenzoic acid was studied as a corrosion inhibitor for AISI 316L stainless steel in an environmentally friendly aqueous pickling solution. It demonstrated increased inhibition efficiency with higher concentrations (Narváez, Cano, & Bastidas, 2005).

Water Treatment

  • Chlorination by-Products Formation : Research on the relationship between chlorine decay and disinfection by-products (DBP) formation investigated compounds like 3-hydroxybenzoic acid. It explored how different compounds influence the formation of DBPs like trichloromethane and chloroacetic acid (Chang, Chiang, Chao, & Lin, 2006).

Photocatalysis

  • Depollution in TiO2 Slurries : A study on the depollution process in aqueous slurries containing TiO2 used hydroxybenzoic acids as model pollutants. It highlighted the differences in depollution rates under varying UV light intensities and pollutant concentrations (Cunningham & Sedlák, 1996).

Antimicrobial and Protisticidal Activity

  • Synthesis of Benzimidazole Derivatives : New 3-aryloxyethyl(benzyl)-1-carbamoylmethyl-2-iminobenzimidazolines, synthesized in hydrochloride form, showed significant antibacterial and protistocidal activities, offering potential in medical and agricultural applications (Divaeva et al., 2014).

Environmental Monitoring

  • Urinary Metabolites of Insecticides : A method was developed to measure metabolites of synthetic pyrethroid insecticides in human urine, indicating exposure. Compounds like 3-phenoxybenzoic acid were used as biomarkers (Baker, Olsson, & Barr, 2004).

Biotechnology

  • Biosynthesis of Value-added Compounds : 4-Hydroxybenzoic acid, similar in structure, has been used as an intermediate for several bioproducts with applications in food, cosmetics, and pharmaceuticals (Wang, Bilal, Hu, Wang, & Zhang, 2018).

Agricultural Applications

  • Fungicide Nanoparticle Carriers : Solid lipid nanoparticles and polymeric nanocapsules were used as carriers for fungicides, showing high association efficiency and modified release profiles. This technology could enhance the effectiveness and reduce the environmental impact of agricultural chemicals (Campos et al., 2015).

Analytical Chemistry

  • Novel Electrochemical Immunosensor : An electrochemical immunosensor using 4-aminobenzoic acid-reduced graphene oxide for the detection of aflatoxin B1, a harmful substance in food, was developed. This demonstrates the potential of benzoic acid derivatives in developing sensitive, selective detection methods for harmful substances (Shi et al., 2020).

Environmental Science

  • Gamma Irradiation for Water Treatment : Research into the degradation of 3-chloro-4-hydroxybenzoic acid in treated effluent using gamma irradiation revealed effective decomposition and mineralization, highlighting its potential for water treatment applications (Chu & Wang, 2016).

Safety And Hazards

The safety data sheet for 3-Carbamimidoylbenzoic acid hydrochloride indicates that it may cause skin and eye irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

3-carbamimidoylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H3,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEOLJZRKPZDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carbamimidoylbenzoic acid hydrochloride

CAS RN

42823-63-2
Record name Benzoic acid, 3-(aminoiminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42823-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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